molecular formula C15H10N2O B101578 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one CAS No. 18735-98-3

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Cat. No. B101578
Key on ui cas rn: 18735-98-3
M. Wt: 234.25 g/mol
InChI Key: KHHVLPFHXHKOEJ-UHFFFAOYSA-N
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Patent
US08273760B2

Procedure details

Specifically, as shown in Scheme 1, reaction of isatin (1) and 2-aminobenzylamine (2) gives 5,11-dihydro-indolo[3,2-c]quinolin-6-one (3), which may be treated with POCl3 to yield 6-chloro-11H-indolo[3,2-c]quinoline (4), which may be further reacted with either an amine of formula R—NH2 or a diamine of formula H2N—R—NH2 to give a corresponding compound of either formula (IA) or formula (IB).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[NH2:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][NH2:16]>>[CH:17]1[CH:18]=[CH:19][CH:20]=[C:13]2[C:14]=1[C:15]1[NH:16][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]=1[C:2](=[O:3])[NH:12]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CN)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C2C3=C(C(NC2=CC=C1)=O)C1=CC=CC=C1N3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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